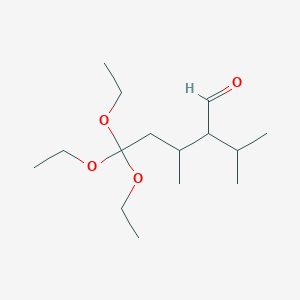
5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal is an organic compound with the molecular formula C15H30O4 It is characterized by its unique structure, which includes three ethoxy groups, a methyl group, and an isopropyl group attached to a pentanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-(propan-2-yl)pentanal with ethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the triethoxy derivative as the major product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 5,5,5-Triethoxy-2-isopropyl-3-methylpentanal
- 5,5,5-Triethoxy-3-methyl-2-(1-methylethyl)pentanal
Uniqueness
5,5,5-Triethoxy-3-methyl-2-(propan-2-yl)pentanal is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
185564-44-7 |
|---|---|
Molecular Formula |
C15H30O4 |
Molecular Weight |
274.40 g/mol |
IUPAC Name |
5,5,5-triethoxy-3-methyl-2-propan-2-ylpentanal |
InChI |
InChI=1S/C15H30O4/c1-7-17-15(18-8-2,19-9-3)10-13(6)14(11-16)12(4)5/h11-14H,7-10H2,1-6H3 |
InChI Key |
BRPABPFPYPHXTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C)C(C=O)C(C)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















